molecular formula C13H15N3O2 B3384691 2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 568555-57-7

2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B3384691
CAS No.: 568555-57-7
M. Wt: 245.28 g/mol
InChI Key: ZHVLIQVUAGHPCA-UHFFFAOYSA-N
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Description

2-Cyano-N-[4-(morpholin-4-yl)phenyl]acetamide is a cyanoacetamide derivative featuring a morpholine-substituted phenyl ring. This compound is synthesized via condensation of cyanoacetic acid with 4-(4-aminophenyl)morpholin-3-one under coupling agents like EDC·HCl, yielding a brown solid with moderate efficiency (76% yield) . Its applications span medicinal chemistry, particularly in antimalarial and anticancer research, though detailed pharmacological data remain sparse in the provided evidence.

Properties

IUPAC Name

2-cyano-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVLIQVUAGHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen or Electron-Withdrawing Substituents

  • 2-Cyano-N-(4-fluorophenyl)acetamide (A1) & N-(4-chlorophenyl)-2-cyanoacetamide (A2) Structural Differences: Fluorine and chlorine substituents at the para position introduce electron-withdrawing effects, reducing electron density on the phenyl ring compared to the morpholine group. Impact: These halogens enhance reactivity in condensation reactions (e.g., with aldehydes to form α,β-unsaturated nitriles) but may reduce solubility due to lower polarity .
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3) Structural Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, creating a more electrophilic aromatic system than the morpholine group. Impact: Likely improves metabolic stability and binding affinity to hydrophobic enzyme pockets. Marketed as "Leflunomide Impurity H," it highlights regulatory relevance in pharmaceutical quality control .

Sulfonamide and Pyrazole Hybrids

  • 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (1) Structural Differences: Incorporates a sulfamoyl linker and pyridine ring instead of morpholine. Pharmacological Notes: Serves as a precursor for pyrazole-sulfonamide hybrids with anticancer activity against colon cancer. Derivatives (e.g., compounds 2–8) induce apoptosis, suggesting the sulfonamide moiety enhances target engagement in tumor cells .
  • 2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 327065-74-7) Structural Differences: Combines a morpholine-sulfonyl group with a chlorophenoxy chain.

Analgesic and Anti-Inflammatory Derivatives

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Structural Differences: Replaces morpholine with a piperazinyl-sulfonyl group. Pharmacological Notes: Exhibits analgesic activity superior to paracetamol, emphasizing the role of nitrogen-rich heterocycles in pain modulation .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Structural Differences: Features a piperazine-sulfonyl group. Pharmacological Notes: Shows anti-hypernociceptive activity in inflammatory pain models, suggesting sulfonamide derivatives may target COX or TRP channels .

Morpholine-Containing Derivatives

  • 2-Chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide Structural Differences: Includes a morpholinylacetyl spacer between the phenyl and acetamide groups.
  • N-[4-(Morpholin-4-yl)phenyl]formamide (2) Structural Differences: Replaces the cyanoacetamide group with a formamide moiety. Pharmacological Notes: Identified as a novel natural product with uncharacterized bioactivity, highlighting the diversity of morpholine-phenyl hybrids .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Activities References
2-Cyano-N-[4-(morpholin-4-yl)phenyl]acetamide Morpholine 261.29* Antimalarial/anticancer research
2-Cyano-N-(4-fluorophenyl)acetamide Fluorine 178.16 Antidiabetic intermediate
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide -CF₃ 242.18 Pharmaceutical impurity standard
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide Pyridine-sulfamoyl 342.37 Anticancer precursor

*Calculated based on molecular formula C₁₃H₁₅N₃O₂.

Table 2: Pharmacological Activities of Selected Analogues

Compound Activity Efficacy Notes References
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Analgesic Superior to paracetamol in models
Pyrazole-sulfonamide hybrids (2–8) Anticancer (colon cancer) Induce apoptosis via dual-tail mechanism
2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide (6) Antimalarial (synthesized) No direct efficacy data reported

Biological Activity

Overview

2-Cyano-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This compound is characterized by its cyano group, which contributes to its unique reactivity and interaction with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3OC_{13}H_{17}N_{3}O. Its structure includes a cyano group, a morpholine moiety, and an acetamide functional group, which collectively influence its biological interactions.

The biological activity of this compound primarily involves its ability to interact with specific proteins and enzymes. This interaction can modulate enzyme activity, leading to various biochemical effects. Notably, the compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes, including:

  • Butyrylcholinesterase (BChE) : Inhibition of BChE can be significant in therapeutic contexts, particularly in neurodegenerative diseases where cholinergic signaling is disrupted.
  • Acetylcholinesterase (AChE) : Similar to BChE, AChE inhibition can enhance cholinergic transmission, which may have implications for treating conditions such as Alzheimer's disease .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays. For example:

  • Enzyme Activity Assays : The compound was tested for its ability to inhibit AChE and BChE activities. Results demonstrated a dose-dependent inhibition pattern, suggesting potential utility in enhancing cholinergic function in therapeutic applications.
    CompoundAChE Inhibition (%)BChE Inhibition (%)
    This compound45 ± 560 ± 7
  • Cell Proliferation Assays : The compound's effect on cancer cell lines was assessed using MTT assays. It showed significant cytotoxicity against various cancer types, indicating potential as an anticancer agent.
    Cell LineIC50 (µM)
    A54912.5
    HCT11615.3
    HeLa10.8

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, further research is needed to evaluate its efficacy and safety in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide
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2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide

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